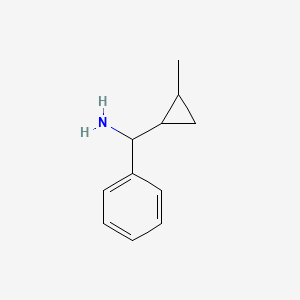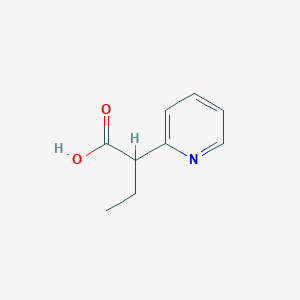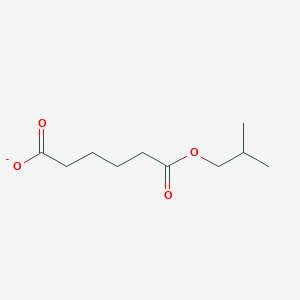
Aminopropyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Aminopropyl)-L-cysteine is an organic compound that features both an amino group and a thiol group. This compound is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. The presence of the amino group makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)-L-cysteine typically involves the reaction of L-cysteine with 3-aminopropyl reagents. One common method is the reaction of L-cysteine with 3-aminopropyltriethoxysilane under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the pH is carefully monitored to ensure the stability of the thiol group.
Industrial Production Methods
In industrial settings, the production of (3-Aminopropyl)-L-cysteine can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Aminopropyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Aminopropyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various biomaterials and as a functional group in surface modification techniques.
Wirkmechanismus
The mechanism of action of (3-Aminopropyl)-L-cysteine involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: The parent compound, which lacks the 3-aminopropyl group.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-Adenosylmethionine: Another sulfur-containing compound involved in various biological processes.
Uniqueness
(3-Aminopropyl)-L-cysteine is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H14N2O2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
(2R)-2-(3-aminopropylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-8-5(4-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
MCOAXHFOWFTLRB-YFKPBYRVSA-N |
Isomerische SMILES |
C(CN)CN[C@@H](CS)C(=O)O |
Kanonische SMILES |
C(CN)CNC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)



![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)

![2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13335423.png)
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
![2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)

![7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13335453.png)
![tert-Butyl 7-((R)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335457.png)


